An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: Unveiling a Key Heterocyclic Building Block
Welcome to a comprehensive technical exploration of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid. This document is crafted for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this versatile heterocyclic compound. More than a simple catalog of properties, this guide offers insights into the causality behind its chemical behavior, detailed methodologies for its synthesis and derivatization, and a clear perspective on its strategic importance in modern chemical science. The isoxazole ring system is a well-established pharmacophore, and the unique substitution pattern of this molecule—featuring a methyl group, a powerfully electron-withdrawing trifluoromethyl group, and a reactive carboxylic acid handle—renders it a highly valuable and strategic building block for creating complex molecular architectures with significant biological potential.[1][2]
Chemical Identity and Structural Framework
The foundational step in understanding any chemical entity is to establish its precise identity. 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a substituted heterocyclic compound built upon an isoxazole core.
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IUPAC Name: 3-Methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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Molecular Formula: C₆H₄F₃NO₃[3]
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Molecular Weight: 195.10 g/mol [3]
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Canonical SMILES: CC1=NOC(=C1C(=O)O)C(F)(F)F[3]
The structure is characterized by the juxtaposition of an electron-donating methyl group at the 3-position and a potent electron-withdrawing trifluoromethyl group at the 5-position. This electronic arrangement significantly influences the reactivity of both the isoxazole ring and the carboxylic acid functional group. The carboxylic acid at the 4-position serves as a prime handle for synthetic elaboration.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data
The properties of this compound are summarized in the table below. The high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid moiety. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity in derivative molecules, a highly desirable trait in drug discovery.[1]
| Property | Value | Source(s) |
| CAS Number | 193952-09-9 | [3][4][5] |
| Molecular Formula | C₆H₄F₃NO₃ | [3] |
| Molecular Weight | 195.10 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | ~147 °C (for 5-Methyl isomer) | [6] |
| Boiling Point | 271.3 °C | [3] |
| Flash Point | 117.9 °C | [3] |
| pKa | Estimated 2.5 - 3.5 | Expert Estimation |
Safety and Handling
As with any specialized chemical reagent, appropriate handling procedures are essential.
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Hazard Classification: Harmful if swallowed (H302). Causes skin, eye, and respiratory irritation.[3][7]
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Recommended Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or with a fume hood.
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Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. Recommended storage temperature is between 10°C and 25°C.[3]
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In case of exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
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Skin: Wash with plenty of soap and water.
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Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[3]
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Synthesis and Manufacturing Pathway
The synthesis of 3,4,5-trisubstituted isoxazoles is a well-established field, with the [3+2] cycloaddition of a nitrile oxide and a suitably activated two-carbon component being the most robust and regioselective method.[8][9][10] The most logical and field-proven pathway to 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid involves a three-step sequence starting from commercially available materials.
Conceptual Synthesis Workflow
The overall strategy involves the creation of the ethyl ester of the target molecule, which is then hydrolyzed in a final step to yield the desired carboxylic acid. This approach is generally preferred as esters are often easier to purify via chromatography or distillation than the corresponding carboxylic acids.
Caption: General three-step synthesis pathway for the target molecule.
Detailed Experimental Protocol: Synthesis of Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
This protocol is an expert-adapted procedure based on established methods for isoxazole synthesis.[8][11]
Rationale: This procedure generates the key isoxazole ring structure. It utilizes a [3+2] cycloaddition reaction between a β-dicarbonyl compound (Precursor A) and a nitrile oxide. The β-dicarbonyl provides the C4-C5 fragment, while the nitrile oxide provides the C3-N-O fragment. This method offers excellent control over regioselectivity, ensuring the methyl group is positioned at C3 and the trifluoromethyl group at C5.
Step 1: Preparation of Precursor A (Ethyl 4,4,4-trifluoro-3-oxobutanoate)
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To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) to anhydrous toluene.
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Cool the suspension to 0-5 °C using an ice bath.
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Add a solution of ethyl trifluoroacetate (1.0 eq) and ethyl acetate (1.2 eq) in toluene dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The causality here is to control the exothermic Claisen condensation reaction.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction mixture and quench by carefully pouring it over a mixture of ice and concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by vacuum distillation.
Step 2: Cycloaddition to form the Isoxazole Ester
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Dissolve the crude Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or chloroform.
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Add hydroxylamine hydrochloride (1.1 eq) followed by a base such as sodium acetate or triethylamine (1.2 eq). The base is crucial for neutralizing the HCl salt and facilitating the initial condensation.
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Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours. The reaction involves the initial formation of an oxime, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.
-
Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.
-
Resuspend the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester intermediate.
Detailed Experimental Protocol: Hydrolysis to the Carboxylic Acid
Rationale: The final step is a standard saponification (ester hydrolysis) to unmask the carboxylic acid.
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Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).
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Add sodium hydroxide (1.5 - 2.0 eq) as a 10% aqueous solution.
-
Heat the mixture to reflux (or stir at 60-70 °C) for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 2M hydrochloric acid. The product will precipitate as a solid.
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Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid.
Chemical Reactivity and Derivatization
The reactivity of this molecule is dominated by two key features: the carboxylic acid group and the electronically distinct isoxazole ring. The trifluoromethyl group acts primarily as a powerful electron-withdrawing group, enhancing the acidity of the carboxyl proton and influencing the electrophilicity of the isoxazole ring.
Caption: Key reactivity pathways of the title compound.
Reactions of the Carboxylic Acid Group
The -COOH group is the primary site for synthetic modification.
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Amide Formation: This is the most critical reaction for its application in medicinal chemistry. The carboxylic acid is first activated to a more reactive intermediate, typically the acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] This intermediate is not isolated but is reacted in situ with a primary or secondary amine to form a stable amide bond. This is the core reaction used to synthesize Leflunomide and its analogs.
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Esterification: Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid like H₂SO₄) can be used to form various ester derivatives.
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Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, yielding (3-methyl-5-(trifluoromethyl)isoxazol-4-yl)methanol.
Reactivity of the Isoxazole Ring
The isoxazole ring is generally stable under many synthetic conditions. However, its unique electronic nature allows for specific transformations.
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Ring Stability: The aromatic isoxazole ring is resistant to many common oxidizing and reducing conditions, making it a robust scaffold.
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Photochemical Rearrangement: A known reaction of isoxazoles is photochemical ring-opening upon UV irradiation. The weak N-O bond can cleave, leading to a cascade of rearrangements, potentially forming oxazole derivatives via an azirine intermediate.[10] This reactivity is important to consider when designing multi-step syntheses or assessing compound stability.
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C-H Functionalization: While the 4-position is substituted, the hydrogen atoms on the 3-methyl group could potentially be targeted for functionalization under radical conditions, although this is less common than derivatization at the carboxyl group.
Applications in Research and Development
The primary value of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid lies in its role as a specialized building block in medicinal chemistry and materials science.
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Pharmaceutical Synthesis: Its most prominent application is as a key intermediate in the synthesis of immunomodulatory and anti-inflammatory drugs.[1] The structure is a close analog of 5-methylisoxazole-4-carboxylic acid, the precursor to Leflunomide , a disease-modifying antirheumatic drug (DMARD). By forming an amide bond between the carboxylic acid and an appropriately substituted aniline, chemists can generate libraries of potential drug candidates. The CF₃ group often enhances drug efficacy by improving metabolic stability and cell membrane permeability.[1]
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Agrochemicals: The isoxazole scaffold is present in various fungicides and herbicides. This molecule can serve as a starting point for the development of new crop protection agents.
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Materials Science: The carboxylic acid functionality allows the molecule to be incorporated into polymers or attached to surfaces. The rigid, electron-poor heterocyclic ring and the fluorine-rich CF₃ group can impart unique properties such as thermal stability or altered dielectric constants to materials.[1]
Conclusion
3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a high-value synthetic intermediate whose strategic importance is derived from its unique combination of functional groups. The reactive carboxylic acid handle provides a reliable point of attachment, while the trifluoromethyl-substituted isoxazole core offers a stable, biologically relevant scaffold with properties conducive to drug development. A firm grasp of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, empowers researchers to fully leverage its potential in creating novel and impactful molecules for a wide range of scientific applications.
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